molecular formula C17H16FN5O3S B15283383 N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B15283383
M. Wt: 389.4 g/mol
InChI Key: ZXDHEXIQVRCATM-UHFFFAOYSA-N
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Description

N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodioxin ring fused with a thiophene ring, and it is substituted with a fluoro group, a dimethyl group, and a tetraazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multi-step organic reactions. The starting materials often include 6-fluoro-4H-1,3-benzodioxin, which is reacted with various reagents to introduce the methyl, dimethyl, and tetraazolyl groups. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluoro and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3,5-dimethyl-4-isoxazolecarboxamide
  • (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol
  • (3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione

Uniqueness

N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is unique due to its specific combination of functional groups and its structural complexity

Properties

Molecular Formula

C17H16FN5O3S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C17H16FN5O3S/c1-9-10(2)27-17(23-7-20-21-22-23)14(9)16(24)19-5-11-3-13(18)4-12-6-25-8-26-15(11)12/h3-4,7H,5-6,8H2,1-2H3,(H,19,24)

InChI Key

ZXDHEXIQVRCATM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=CC(=CC3=C2OCOC3)F)N4C=NN=N4)C

Origin of Product

United States

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